molecular formula C17H18ClNO B1183092 2-(3-chlorophenyl)-N-mesitylacetamide

2-(3-chlorophenyl)-N-mesitylacetamide

Cat. No.: B1183092
M. Wt: 287.787
InChI Key: BOZYTUIRYWFGER-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-mesitylacetamide is a substituted acetamide featuring a 3-chlorophenyl group at the acetamide’s α-position and a mesityl (2,4,6-trimethylphenyl) group as the N-substituent. The mesityl group’s steric bulk and electron-donating methyl groups likely influence its conformation, solubility, and intermolecular interactions compared to simpler N-aryl substituents .

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.787

IUPAC Name

2-(3-chlorophenyl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H18ClNO/c1-11-7-12(2)17(13(3)8-11)19-16(20)10-14-5-4-6-15(18)9-14/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

BOZYTUIRYWFGER-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC(=CC=C2)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Conformation

Table 1: Key Geometric Parameters of Chlorophenyl Acetamides
Compound Substituents (N-aryl) Conformation (N–H Orientation) Intermolecular Interactions Reference
2-Chloro-N-(3-methylphenyl)acetamide 3-methylphenyl Syn to meta-methyl Dual N–H⋯O hydrogen bonds (chains)
2-Chloro-N-(3-nitrophenyl)acetamide 3-nitrophenyl Anti to meta-nitro N–H⋯O hydrogen bonds (dimers)
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 1,5-dimethyl-3-oxo-pyrazolyl Planar amide group N–H⋯O hydrogen bonds (R₂²(10) dimers)
  • Key Findings :
    • The N–H bond orientation (syn vs. anti) is influenced by substituent electronic effects. Electron-withdrawing groups like nitro favor anti-conformation, while electron-donating methyl groups stabilize syn-conformation .
    • Bulky N-substituents (e.g., mesityl) may disrupt planar amide geometry, reducing hydrogen-bonding efficiency compared to smaller analogs like 3-methylphenyl derivatives .
Table 2: Bioactivity of Selected Chlorophenyl Acetamides
Compound Bioactivity Substituent Role Reference
2-((Benzofuran-oxadiazolyl)thio)-N-(3-chlorophenyl)acetamide Antimicrobial (Gram-positive bacteria) Thioether and oxadiazole enhance activity
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Ligand for metal coordination Dichlorophenyl improves binding affinity
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Herbicidal Methoxymethyl enhances soil mobility

Crystallographic and Spectroscopic Comparisons

Table 3: Structural and Spectroscopic Data
Compound Crystallographic System Hydrogen Bonding Patterns IR Peaks (cm⁻¹) Reference
2-Chloro-N-(3-methylphenyl)acetamide Triclinic (P1) N–H⋯O chains along a-axis N–H: 3280; C=O: 1665
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Monoclinic R₂²(10) dimers via N–H⋯O N–H: 3250; C=O: 1680
N-(3-Chlorophenyl)-2-methoxyacetamide Not reported N–H: 3300; C=O: 1670 (IR)
  • Key Findings :
    • Chlorophenyl acetamides consistently exhibit strong C=O IR peaks near 1665–1680 cm⁻¹, indicative of amide resonance .
    • Hydrogen-bonding networks vary with substituents: Smaller N-aryl groups (e.g., 3-methylphenyl) form infinite chains, while bulkier groups (e.g., pyrazolyl) favor dimeric motifs .

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